(2-Chloro-5-methylphenoxy)acetyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylphenoxy)acetyl chloride typically involves the reaction of (2-Chloro-5-methylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the (2-Chloro-5-methylphenoxy)acetic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the reaction to proceed to completion. The resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-Chloro-5-methylphenoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (2-Chloro-5-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF).
Catalysts: Pyridine or triethylamine for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
(2-Chloro-5-methylphenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
(2-Chloro-5-methylphenoxy)acetyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The compound’s acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-methylphenoxy)acetyl chloride
- (2-Chloro-6-methylphenoxy)acetyl chloride
- (2-Chloro-3-methylphenoxy)acetyl chloride
Uniqueness
(2-Chloro-5-methylphenoxy)acetyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and the types of products formed in chemical reactions. This compound’s unique structure makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNCAQHYONIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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